molecular formula C10H15N3O3 B6630460 N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide

N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide

Cat. No. B6630460
M. Wt: 225.24 g/mol
InChI Key: NZDXNEFPBOEBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide, also known as Ro-31-8220, is a synthetic compound that belongs to the family of bisindolylmaleimides. It has been widely used in scientific research due to its ability to inhibit protein kinase C (PKC) activity.

Mechanism of Action

N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide binds to the ATP-binding site of PKC, thereby preventing the phosphorylation of its substrate proteins. This inhibition of PKC activity leads to a downstream effect on various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide has been shown to have various biochemical and physiological effects on cells. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. However, it is important to note that N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide can also inhibit other kinases, such as protein kinase A (PKA) and protein kinase G (PKG), at high concentrations.

Future Directions

There are several future directions for the use of N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide in scientific research. One area of interest is the role of PKC in the development and progression of various diseases, such as cancer and diabetes. N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide may also have potential as a therapeutic agent for the treatment of these diseases. Additionally, the development of more selective PKC inhibitors may lead to a better understanding of the specific roles of different PKC isoforms in cellular processes.

Synthesis Methods

N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide can be synthesized through a series of chemical reactions starting from 5-methyl-2-oxazoline. The first step involves the reaction of 5-methyl-2-oxazoline with formaldehyde to form N-methylol-5-methyl-2-oxazoline. This intermediate is then reacted with morpholine-4-carboxylic acid to yield N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide.

Scientific Research Applications

N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that play a crucial role in signal transduction pathways. N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide has been shown to inhibit the activity of PKC in vitro and in vivo.

properties

IUPAC Name

N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-8-6-11-9(16-8)7-12-10(14)13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDXNEFPBOEBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CNC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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